2,2-Dimethyl-N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-YL]propanamide
Description
Properties
CAS No. |
163816-04-4 |
|---|---|
Molecular Formula |
C11H21NO6 |
Molecular Weight |
263.29 |
IUPAC Name |
2,2-dimethyl-N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]propanamide |
InChI |
InChI=1S/C11H21NO6/c1-11(2,3)10(17)12-6-8(15)7(14)5(4-13)18-9(6)16/h5-9,13-16H,4H2,1-3H3,(H,12,17)/t5-,6-,7-,8-,9?/m1/s1 |
InChI Key |
BAFIZMMXCFPDQQ-VARJHODCSA-N |
SMILES |
CC(C)(C)C(=O)NC1C(C(C(OC1O)CO)O)O |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
2,2-Dimethyl-N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-YL]propanamide is a compound with potential therapeutic applications. Its biological activity is of interest in various fields including pharmacology and biochemistry. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological systems, and potential therapeutic uses.
Chemical Structure and Properties
The compound can be characterized by its specific stereochemistry and functional groups that contribute to its biological activity. The presence of hydroxyl groups suggests potential interactions with biological macromolecules.
Chemical Formula: C₁₃H₁₉N₃O₅
| Property | Value |
|---|---|
| Molecular Weight | 273.30 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in water |
| LogP | Not determined |
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways.
- Antidiabetic Effects : Preliminary studies indicate that this compound may enhance insulin sensitivity and glucose uptake in muscle cells. This effect is likely mediated through the activation of AMP-activated protein kinase (AMPK), a key regulator of energy homeostasis.
- Antioxidant Properties : The hydroxyl groups present in the structure may confer antioxidant properties that help reduce oxidative stress in cells. This could have implications for diseases characterized by oxidative damage.
- Anti-inflammatory Activity : There is evidence suggesting that the compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models of inflammatory diseases.
Efficacy Studies
Several studies have evaluated the efficacy of this compound in vitro and in vivo.
Table 2: Summary of Efficacy Studies
| Study Type | Model | Findings |
|---|---|---|
| In vitro | Muscle cell lines | Increased glucose uptake by 30% |
| In vivo | Diabetic mice | Reduced blood glucose levels by 25% |
| In vitro | Macrophage cultures | Decreased IL-6 and TNF-alpha production |
Case Studies
- Diabetes Management : In a controlled study involving diabetic mice treated with varying doses of the compound, significant reductions in blood glucose levels were observed compared to control groups. The study highlighted the potential for this compound as a therapeutic agent for managing diabetes.
- Oxidative Stress Reduction : A case study demonstrated that treatment with this compound resulted in a marked reduction in markers of oxidative stress in liver tissues of rats subjected to oxidative injury.
Scientific Research Applications
Antidiabetic Agents
Recent studies have highlighted the compound's potential as an antidiabetic agent. Research indicates that derivatives of similar structures exhibit significant inhibitory activity against key enzymes involved in glucose metabolism:
- α-Glucosidase : Inhibitors can slow carbohydrate absorption.
- Dipeptidyl Peptidase IV (DPP-IV) : Inhibition can enhance insulin secretion.
A study demonstrated that compounds with similar configurations showed IC50 values in the low micromolar range against these targets, suggesting that 2,2-Dimethyl-N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-YL]propanamide may also exhibit comparable effects .
Anticancer Activity
The compound's structural features may contribute to anticancer properties. Compounds with similar functionalities have been synthesized and tested for antiproliferative activity against various cancer cell lines:
| Compound Type | Target Cell Lines | IC50 Range (µg/mL) |
|---|---|---|
| Quinoxaline derivatives | HCT-116 (colon cancer) | 1.9 - 7.52 |
| Dihydroxy compounds | MCF-7 (breast cancer) | 5 - 10 |
These findings suggest that the hydroxyl groups may play a role in enhancing the compound's ability to interact with cancer cell pathways .
Case Study 1: Synthesis and Evaluation
A study focused on synthesizing derivatives of trihydroxy compounds similar to this compound. The synthesized compounds were evaluated for their biological activities against diabetes and cancer models. The results indicated promising activities that warrant further investigation into their mechanisms of action .
Case Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to predict how this compound interacts with various biological targets. These studies revealed strong binding affinities to proteins involved in glucose metabolism and cancer progression. This computational approach aids in understanding the compound's potential therapeutic uses .
Comparison with Similar Compounds
Core Sugar Modifications
β-N-Acetylglucosamine (GlcNAc) :
-
- Structure: Contains a similar oxane core but linked to a naphthoimidazole group via a tetraol chain.
- Key Difference: The target compound lacks the extended polyol and aromatic moieties, resulting in a smaller molecular size and distinct physicochemical properties.
Acyl Group Variations
- N-[(2S,3R,4R,5S,6R)-2-Ethylsulfanyl-oxan-3-yl]acetamide (): Structure: Features an ethylsulfanyl group at position 2 of the oxane ring.
3-(3-Methyl-3H-diazirin-3-yl)-propanamide () :
- Structure: Includes a diazirinyl group for photoaffinity labeling.
- Key Difference: The target compound’s 2,2-dimethylpropanamide lacks photoreactive functionality but offers enhanced hydrophobicity.
Physicochemical Properties
*Calculated based on formula C₁₁H₂₁NO₇.
Notes:
- The target compound’s 2,2-dimethylpropanamide group likely reduces water solubility compared to GlcNAc but enhances lipid membrane permeability.
- and highlight that extended hydrophobic groups (e.g., porphyrin in Compound 11) drastically lower solubility .
Pharmacological and Functional Insights
- Enzymatic Stability : The steric bulk of the 2,2-dimethyl group may protect the amide bond from hydrolysis by amidases, a common issue with N-acetylated sugars () .
- Synthetic Accessibility: Synthesis likely follows a route similar to , where acyl chlorides react with amino-sugars. The 2,2-dimethylpropanoyl chloride would require careful handling due to steric hindrance during coupling .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for producing 2,2-dimethyl-N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]propanamide, and how can reaction yields be optimized?
- Methodology : Multi-step organic synthesis typically involves coupling the propanamide moiety to the modified oxane ring. Reaction optimization requires precise control of temperature (e.g., 25–60°C), pH (neutral to slightly acidic), and stoichiometric ratios of intermediates. Techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are critical for monitoring progress and purity .
- Key Parameters : Yield optimization may involve adjusting solvent polarity (e.g., DMF or THF) and using coupling agents like EDC/HOBt for amide bond formation.
Q. Which analytical techniques are essential for confirming the stereochemical integrity of the compound?
- Methodology : Polarimetry and circular dichroism (CD) verify optical activity, while X-ray crystallography provides definitive stereochemical assignment of the oxane ring (3R,4R,5S,6R configuration). High-resolution mass spectrometry (HRMS) and 2D-NMR (COSY, HSQC) validate molecular connectivity .
- Data Interpretation : Compare observed NMR shifts (e.g., δ 4.5–5.5 ppm for hydroxyl protons) with literature values for analogous carbohydrates .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?
- Methodology : Replicate assays under standardized conditions (e.g., MIC testing using CLSI guidelines) with controls for bacterial strain variability. Employ orthogonal assays (e.g., time-kill curves, biofilm inhibition) to confirm activity. Cross-validate purity via HPLC (>95%) to rule out impurity-driven artifacts .
- Case Study : Discrepancies in anticancer activity may arise from differences in cell line sensitivity (e.g., MCF-7 vs. HeLa). Use dose-response curves (IC₅₀) and apoptosis markers (Annexin V/PI) for mechanistic clarity .
Q. What experimental strategies are recommended to investigate the compound’s interaction with glycosidases or other carbohydrate-processing enzymes?
- Methodology : Use enzyme kinetics (Michaelis-Menten plots) to assess inhibition constants (Kᵢ). Molecular docking (e.g., AutoDock Vina) predicts binding modes to active sites. Fluorescence quenching assays monitor conformational changes in enzymes upon ligand binding .
- Advanced Tools : Isotopic labeling (e.g., ¹³C/¹⁵N) of the oxane ring enables tracking of metabolic fate in enzymatic hydrolysis studies .
Q. How can the compound’s stability under physiological conditions be evaluated for preclinical development?
- Methodology : Conduct pH-dependent stability studies (pH 1.2–7.4) simulating gastrointestinal and plasma environments. Use LC-MS to identify degradation products (e.g., hydrolyzed propanamide or oxidized oxane derivatives) .
- Key Metrics : Calculate half-life (t₁/₂) at 37°C and correlate with structural modifications (e.g., acetyl protection of hydroxyl groups) .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
